molecular formula C42H80NO8P B1265298 1-hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine

1-hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Cat. No.: B1265298
M. Wt: 758.1 g/mol
InChI Key: SRVZLYMJPFUQMZ-GAFNOKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC(16:0/18:2(11Z,13Z)) is a phosphatidylcholine 34:2.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • 1-Hexadecanoyl-2-(11Z,13Z-octadecadienoyl)-sn-glycero-3-phosphocholine has been synthesized using techniques involving lipoxygenase-catalysed peroxidation, lipase-catalysed stearoylation, and dicyclohexyl carbodiimide-mediated esterification. This process ensures purity and specific regio- and stereo-chemical configurations (Baba et al., 1990).
  • Studies have also focused on determining the critical micellar concentration of various phosphocholine derivatives, including those with 1-O-hexadecanoyl groups. These studies use techniques like NMR, gas liquid chromatography, and surface tension measurements (Kramp et al., 1984).

Applications in Lipid Analysis and Biochemistry

  • Phospholipids bearing 1-hexadecanoyl and similar groups have been synthesized for studying their biological and toxicological properties, such as in the context of arsenic-containing phosphatidylcholines found in herring caviar (Guttenberger et al., 2017).
  • Research has been conducted on the acetylcholine-like effects of phosphocholine derivatives on exocrine secretory glands, exploring the stimulation of amylase release and other cellular functions (Söling et al., 1984).

Polymerization and Structural Studies

  • Investigations into the polymerization of phospholipids containing 1-hexadecanoyl groups have been conducted, particularly in the context of creating stable microcapsules or polymerized vesicles. These studies are crucial for understanding the structural properties and potential applications of these compounds in nanotechnology and material sciences (Takeoka et al., 1995).
  • Additional studies have focused on the phase properties and molecular organization of phosphatidylcholine/phosphatidylethanolamine bilayers using compounds like this compound, which provide insights into the behavior of lipid membranes (Ahn & Yun, 1999).

Properties

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(11Z,13Z)-octadeca-11,13-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h12,14,16,18,40H,6-11,13,15,17,19-39H2,1-5H3/b14-12-,18-16-/t40-/m1/s1

InChI Key

SRVZLYMJPFUQMZ-GAFNOKDPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C=C/CCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CC=CCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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